molecular formula C15H16O3 B8396989 tert-Butyl 2-naphthyl carbonate

tert-Butyl 2-naphthyl carbonate

Cat. No.: B8396989
M. Wt: 244.28 g/mol
InChI Key: CUFPXYFHDGLCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-naphthyl carbonate is an organic compound that features a naphthalene ring substituted with a tert-butoxycarbonyl (Boc) group. This compound is primarily used in organic synthesis as a protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxycarbonyloxy)naphthalene typically involves the reaction of naphthol with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of 2-(tert-butoxycarbonyloxy)naphthalene follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process compared to traditional batch methods .

Scientific Research Applications

tert-Butyl 2-naphthyl carbonate is widely used in organic synthesis, particularly in the protection of amines during peptide synthesis. It is also employed in the synthesis of various pharmaceuticals and fine chemicals where selective protection and deprotection of functional groups are required .

Mechanism of Action

The mechanism of action for 2-(tert-butoxycarbonyloxy)naphthalene involves the formation of a stable carbamate linkage that protects the amine group from reacting. During deprotection, the Boc group is cleaved under acidic conditions, leading to the formation of the free amine, carbon dioxide, and tert-butyl alcohol .

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-butoxycarbonyloxy)benzene
  • 2-(tert-butoxycarbonyloxy)anthracene
  • 2-(tert-butoxycarbonyloxy)phenanthrene

Uniqueness

tert-Butyl 2-naphthyl carbonate is unique due to its naphthalene ring structure, which provides distinct electronic and steric properties compared to other aromatic Boc-protected compounds. This uniqueness can influence its reactivity and the selectivity of protection and deprotection reactions .

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

tert-butyl naphthalen-2-yl carbonate

InChI

InChI=1S/C15H16O3/c1-15(2,3)18-14(16)17-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3

InChI Key

CUFPXYFHDGLCPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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